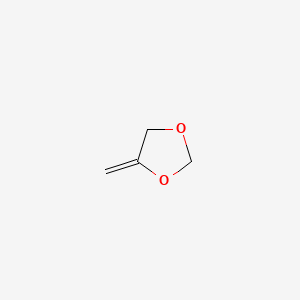

4-Methylene-1,3-dioxolane

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

4362-24-7 |

|---|---|

Formule moléculaire |

C4H6O2 |

Poids moléculaire |

86.09 g/mol |

Nom IUPAC |

4-methylidene-1,3-dioxolane |

InChI |

InChI=1S/C4H6O2/c1-4-2-5-3-6-4/h1-3H2 |

Clé InChI |

UMEHTUCYIDSLRJ-UHFFFAOYSA-N |

SMILES canonique |

C=C1COCO1 |

Origine du produit |

United States |

Synthesis Methodologies and Precursors of 4 Methylene 1,3 Dioxolane and Its Derivatives

Classical Synthetic Pathways

Established methods for the synthesis of 4-Methylene-1,3-dioxolane and its derivatives primarily rely on dehydrochlorination and acetalization reactions. These routes are valued for their use of readily available starting materials.

Dehydrochlorination Reactions of Halomethyl-1,3-dioxolanes

Dehydrochlorination of 4-chloromethyl-1,3-dioxolane derivatives is a common and effective method for creating the exocyclic double bond characteristic of 4-methylene-1,3-dioxolanes. This elimination reaction is typically facilitated by a strong base.

The synthesis often begins with the acetalization of 3-chloro-1,2-propanediol (B139630) with an appropriate aldehyde or ketone to form the corresponding 4-chloromethyl-1,3-dioxolane. koreascience.krrasayanjournal.co.in For instance, the reaction of 3-chloro-propane-1,2-diol with acetone (B3395972) in the presence of an acid catalyst like p-toluenesulfonic acid yields 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. chemicalbook.com Similarly, reacting 3-chloro-1,2-propanediol with various dimethoxybenzaldehydes produces the respective 2-(dimethoxyphenyl)-4-chloromethyl-1,3-dioxolane intermediates. koreascience.kr

The subsequent dehydrochlorination is carried out using bases such as potassium tert-butoxide or powdered potassium hydroxide (B78521) (KOH). google.comresearchgate.net The use of potassium tert-butoxide in tert-butyl alcohol has been reported to convert cis and trans-2-chloromethyl-4-phenyl-1,3-dioxolane to 2-methylene-4-phenyl-1,3-dioxolane with a 70% yield. researchgate.net Another approach involves using sodium hydroxide (NaOH) in polyethylene (B3416737) glycol dimethyl ether, which has been shown to achieve high yields, such as 92% for 2,2-dimethyl-4-methylene-1,3-dioxolane (B3049090) from its chloromethyl precursor. google.comgoogle.com While solid KOH has been used, reports on its efficiency vary, with some studies indicating lower yields of around 52-60% and potential side reactions like isomerization. google.com

A specific example is the synthesis of 1,2-bis(4-methylene-1,3-dioxolan-2-yl)ethane, which is achieved by the dehydrochlorination of 1,2-bis-(4-chloromethyl-1,3-dioxolan-2-yl)ethane with powdered KOH, resulting in a 65-70% yield. google.com

Table 1: Examples of Dehydrochlorination Reactions for this compound Synthesis

Acetalization Routes from Polyols and Aldehydes/Ketones

The formation of the 1,3-dioxolane (B20135) ring through acetalization or ketalization is a fundamental step that often precedes dehydrochlorination but is also a primary synthetic route in its own right. This reaction involves the condensation of a polyol, typically glycerol (B35011) or a derivative, with an aldehyde or a ketone, usually under acidic catalysis.

Glycerol is a key precursor, and its reaction with various carbonyl compounds can lead to five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) rings. researchgate.netmdpi.comfrontiersin.org The selectivity between these two products can be influenced by the choice of catalyst and reaction conditions. For instance, using ketones in glycerol acetalization tends to selectively produce 1,3-dioxolanes. researchgate.net Catalysts such as p-toluenesulfonic acid, mdpi.comfrontiersin.org sulfuric acid, frontiersin.org and ferric chloride (FeCl₃·6H₂O) researchgate.net are commonly employed. Phosphomolybdic acid has been highlighted as a highly regiosepecific catalyst, yielding 1,3-dioxolane derivatives with high selectivity over the corresponding dioxanes when reacted with various ketones. thieme-connect.de

The synthesis of substituted 4-methylene-1,3-dioxolanes can also start from the reaction of epichlorohydrin (B41342) with ketones in the presence of boron trifluoride etherate. rasayanjournal.co.inaak.gov.az This forms a 4-chloromethyl-1,3-dioxolane intermediate, which can then undergo dehydrochlorination.

Advanced and Catalytic Synthesis

More recent synthetic strategies focus on improving efficiency, selectivity, and atom economy through catalytic approaches. These methods include carboxylative cyclization and cycloaddition reactions.

Carboxylative Cyclization Approaches

Carboxylative cyclization has emerged as a modern and efficient route for synthesizing derivatives of this compound, particularly 4-methylene-1,3-dioxolan-2-ones. This method often involves the reaction of propargylic alcohols with carbon dioxide (CO₂) in the presence of a catalyst.

A notable example is the silver(I)-catalyzed cascade reaction of propargylic alcohols with CO₂. For the synthesis of 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one (B1617659), 2-methylbut-3-yn-2-ol is reacted with CO₂ at room temperature using a silver carbonate (Ag₂CO₃) catalyst and triphenylphosphine (B44618) (PPh₃) as a ligand, achieving high yields. acs.org This silver-catalyzed approach has also been successful for primary propargyl alcohols. acs.org Other catalysts, including those based on copper and guanidine, have also been explored for this transformation. google.com

Regioselective and Exoselective [3+2] Cycloaddition Reactions of Alkynols and Ketones

A significant advancement in the synthesis of diverse this compound scaffolds is the regioselective and exoselective [3+2] cycloaddition reaction. researchgate.netacs.orgnih.govresearcher.liferesearchgate.net This method involves the reaction of alkynols with ketones, promoted by a base, to construct the 1,3-dioxolane ring with high control over the regiochemistry and stereochemistry.

This stepwise exoselective [3+2] cycloaddition is effectively promoted by cesium carbonate (Cs₂CO₃) and demonstrates complete regio- and chemoselectivity. researchgate.netacs.org The reaction is versatile, accommodating a wide range of unactivated ketones and is compatible with both primary and tertiary alkynols under mild conditions. researchgate.netacs.org This methodology allows for the creation of highly functionalized exomethylene 1,3-dioxolane rings. researchgate.netacs.org

Rearrangement Reactions for Substituted Derivatives

Rearrangement reactions offer another pathway to substituted this compound derivatives. One such approach involves the rearrangement of 4,5-dimethyl-1,3-dioxolene-2-one derivatives. Heating these starting materials in chlorinated solvents can lead to the formation of 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one, which can then be further transformed.

Another type of rearrangement, the Ferrier rearrangement, has been applied to 4-methylene-1,3-dioxanes, which are six-membered ring analogues. When treated with a Lewis acid, these compounds can undergo cleavage and recyclization to form tetrahydropyran-4-ones. thieme-connect.de While this example pertains to the dioxane series, it highlights the potential of rearrangement strategies in the broader context of related heterocyclic systems.

Table 2: Advanced Synthesis Methods for this compound Derivatives

Optimization of Catalytic Conditions and Reaction Parameters in this compound Synthesis

The synthesis of this compound often involves the dehydrohalogenation of 4-halomethyl-1,3-dioxolane precursors. Optimization of this process is crucial for achieving high yields and purity. Key parameters that are manipulated include the choice of base, solvent, and temperature.

Inorganic bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used. google.com The reaction is often performed in polyethylene glycol dimethyl ethers (PEGDME) with molecular weights ranging from 200 to 500 g/mol . These solvents provide a polar medium that enhances the reaction's efficiency.

Reaction temperatures are typically maintained between 60°C and 150°C, with a preferred range of 80°C to 140°C. google.com The reaction time can vary from one to several hours, depending on the scale of the reaction and the specific temperature used. google.com For instance, the reaction of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane with NaOH in PEGDME 250 at 120°C for 2 hours resulted in a 92% yield of 2,2-dimethyl-4-methylene-1,3-dioxolane with 99% purity. google.com

Alternative catalysts, such as tetrafluoroboric acid (HBF4), have also been shown to be effective for the synthesis of 1,3-dioxolanes from oxiranes and aldehydes or ketones. lookchem.com

Table 1: Optimized Reaction Parameters for Dehydrohalogenation

| Parameter | Value/Range | Impact |

| Base | NaOH, KOH | Effective for dehydrohalogenation google.com |

| Solvent | PEGDME (MW 200-500) | Polar medium enhances yield and selectivity |

| Temperature | 60°C - 150°C (preferred 80°C - 140°C) | Controls reaction rate and minimizes side reactions google.com |

| Reactant Molar Ratio | 1 mole 4-halomethyl-1,3-dioxolane to 0.8-2.5 moles base | Optimizes conversion google.com |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the tuning of the molecule's properties for various applications.

Perfluorinated this compound Derivatives

The synthesis of perfluorinated this compound monomers can be achieved through direct fluorination of their hydrocarbon precursors. researchgate.net For example, perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane (PMDD) and perfluoro-3-methylene-2,4-dioxabicyclo[4.3.0]nonane (PMDN) were synthesized using this method. researchgate.net

Another route involves the preparation of perfluoro-2,4-dimethyl-1,3-dioxolane-2-carboxylic acid, which is then converted to its potassium salt. keio.ac.jpgoogle.com This salt is subsequently decomposed by heating to yield the desired perfluorinated monomer. For instance, perfluoro-4-methyl-2-methylene-1,3-dioxolane was obtained in an 82% yield by decomposing perfluoro-2,4-dimethyl-2-potassium carboxylate-1,3-dioxolane at 250-280°C. google.com

These perfluorinated monomers can be polymerized via free radical mechanisms using initiators like perfluorodibenzoyl peroxide. keio.ac.jpacs.orgresearchgate.net

Aryl- and Alkyl-Substituted this compound Derivatives

The synthesis of aryl- and alkyl-substituted derivatives often starts with the appropriate substituted aldehyde or ketone and a diol. For example, 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane was synthesized by the acetalization of o-chlorobenzaldehyde with 3-chloro-1,2-propanediol, followed by dehydrochlorination. researchgate.net Similarly, 2-phenyl-4-methylene-1,3-dioxolane (MPDL) has been synthesized and utilized in polymerization reactions. rsc.org

A stepwise, exoselective [3+2] cycloaddition reaction of alkynols with ketones, promoted by cesium carbonate, provides a regioselective and chemoselective route to this compound derivatives. researchgate.net This method is compatible with a wide range of unactivated ketones and both primary and tertiary alkynols. researchgate.net

The synthesis of 4,4-diethyl-5-methylene-1,3-dioxolan-2-one has also been reported, highlighting the accessibility of dialkyl-substituted derivatives. chemscene.com

Halogenated this compound Derivatives

The synthesis of halogenated derivatives can be achieved through various methods. For instance, 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one, a novel intermediate, is prepared by reacting 4,5-dimethyl-1,3-dioxolene-2-one with a chlorinating agent like sulfuryl chloride in an inert solvent such as methylene (B1212753) chloride. googleapis.com This reaction is typically conducted at around 40-42°C. googleapis.com The resulting product can then undergo a rearrangement reaction upon heating in a solvent like 1,2-dichloroethane (B1671644) to yield 4-chloromethyl-5-methyl-1,3-dioxolene-2-one. googleapis.com

The addition of dichlorocarbene (B158193) to the double bond of 2,2-disubstituted 4-methylene-1,3-dioxolanes is another method to introduce halogen atoms. researchgate.net

Cyclic Ketene (B1206846) Hemiacetal Ester (CKHE) Monomers and Dioxolan-2-one Derivatives

Cyclic ketene hemiacetal ester (CKHE) monomers, such as 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) and 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL), have been synthesized in high yields (80-90%). rsc.orgresearchgate.net These monomers are valuable for creating degradable and chemically recyclable polymers. rsc.orgnih.gov

The synthesis of 4-methylene-1,3-dioxolan-2-one (B12101722) has been a subject of interest due to its bifunctional nature. acs.org One efficient method for synthesizing related compounds, like 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one, involves a silver(I)-catalyzed cascade reaction of propargylic alcohols with carbon dioxide. This reaction proceeds at room temperature under atmospheric CO2 pressure.

Polymerization Chemistry of 4 Methylene 1,3 Dioxolane and Its Derivatives

Fundamental Polymerization Mechanisms

Cationic Polymerization of 4-Methylene-1,3-dioxolanes

Cationic polymerization of 4-methylene-1,3-dioxolane derivatives is a complex process that can proceed through several competing pathways. The course of the polymerization is highly dependent on the monomer structure, the type of cationic initiator used, and the reaction conditions.

A key feature of the cationic polymerization of certain this compound derivatives is the occurrence of ring-opening. This process leads to the formation of polymers with keto-ether structures in the backbone. researchgate.netpolymer-korea.or.krhanrimwon.com The driving force for this ring-opening is the formation of a more stable carbocation intermediate. For instance, derivatives with substituents at the 2-position that can stabilize a positive charge, such as phenyl or thienyl groups, are more prone to ring-opening polymerization. researchgate.netpolymer-korea.or.krhanrimwon.comhanrimwon.com The mechanism involves the attack of the cationic initiator on the exocyclic double bond, followed by the cleavage of the acetal (B89532) ring to form a stabilized carbocation, which then propagates the polymerization. researchgate.nethanrimwon.com This pathway is particularly favored in the polymerization of 2-phenyl-4-methylene-1,3-dioxolane and its substituted analogues, yielding poly(keto ether)s. researchgate.nethanrimwon.com

In many cases, the cationic polymerization of 4-methylene-1,3-dioxolanes does not proceed exclusively through a single mechanism but rather through a combination of ring-opening and vinyl addition pathways. hanrimwon.com This mixed-mode polymerization results in a polymer structure containing both ring-opened keto-ether units and intact dioxolane rings from vinyl polymerization. The ratio of these two units in the final polymer is influenced by several factors, including the stability of the carbocation formed upon ring-opening and the reaction temperature. hanrimwon.com For example, the polymerization of 2-phenyl-4-methylene-1,3-dioxolane can yield polymers with varying degrees of ring-opening depending on the conditions. hanrimwon.com

During the cationic polymerization of certain this compound derivatives, a competing intramolecular cyclization reaction can occur alongside polymerization. koreascience.krkoreascience.kr This side reaction is particularly prominent in the polymerization of 2-(dimethoxyphenyl)-4-methylene-1,3-dioxolane derivatives. koreascience.krkoreascience.kr The cyclization process involves the protonation of an oxygen atom in the 1,3-dioxolane (B20135) ring, followed by an intramolecular attack to form a 3(2H)-dihydrofuranone derivative. koreascience.kr This reaction essentially competes with the polymerization process, and the extent of cyclization versus polymerization is dependent on the specific monomer and the reaction conditions. koreascience.krkoreascience.kr

The choice of cationic catalyst and its acid strength play a crucial role in directing the polymerization of 4-methylene-1,3-dioxolanes. Various cationic initiators, including Lewis acids like boron trifluoride etherate (BF₃·OEt₂) and Brønsted acids such as trifluoromethanesulfonic acid, have been employed. polymer-korea.or.krhanrimwon.comkoreascience.krkoreascience.kr The reactivity and selectivity of the polymerization are significantly affected by the nature of the catalyst. For instance, in the polymerization of 2-(2,4-dimethoxyphenyl)-4-methylene-1,3-dioxolane, the ratio of the ring-opened polymer to the cyclization product was found to vary with the acid strength of the catalyst used. koreascience.kr Generally, stronger acids tend to favor the ring-opening pathway. The use of less reactive Lewis acid complexes can sometimes lead to selective vinyl polymerization without ring cleavage, especially when the dioxolane ring is stabilized by electron-withdrawing substituents. researchgate.net

Below is a table summarizing the effect of different cationic catalysts on the polymerization of 2-(2,4-dimethoxyphenyl)-4-methylene-1,3-dioxolane, highlighting the competition between polymerization and cyclization.

| Catalyst | Polymer Yield (%) | Cyclization Product Yield (%) |

| Boron trifluoride | Variable | Variable |

| Trifluoromethanesulfonic acid | Variable | Variable |

| p-Toluenesulfonic acid | Variable | Variable |

| Hydrochloric acid | Variable | Variable |

| Trifluoroacetic acid | Variable | Variable |

| Data derived from studies on 2-(2,4-dimethoxyphenyl)-4-MDO, where yields of polymer and cyclization product were found to be dependent on the acid strength of the catalyst. koreascience.kr |

The propagation step in the cationic ring-opening polymerization of this compound derivatives involves the attack of an active intermediate species on a monomer molecule. In the case of 2-phenyl substituted derivatives, a stabilized benzyl (B1604629) cation is formed as the key active intermediate. researchgate.netkoreascience.kr This benzyl cation is generated upon the opening of the dioxolane ring and is responsible for the propagation of the polymer chain. koreascience.kr The propagation then proceeds via the addition of this cationic species to the exocyclic double bond of another monomer molecule. researchgate.net The stability of this benzyl cation is a major factor driving the ring-opening process. The presence and structure of these active species can be inferred from detailed analysis of the resulting polymer structure using techniques like NMR and IR spectroscopy, which can identify the characteristic keto-ether linkages formed during ring-opening. polymer-korea.or.krhanrimwon.com

Influence of Catalyst Type and Acid Strength on Polymerization Course

Free Radical Polymerization of 4-Methylene-1,3-dioxolanes

The polymerization of 4-methylene-1,3-dioxolanes can proceed through a free-radical mechanism, offering a versatile route to creating polymers with unique structures and properties. This process can occur via two main competitive pathways: radical ring-opening polymerization (rROP) and radical ring-retaining polymerization (rRRP). The prevalence of one pathway over the other is highly dependent on the monomer structure and the specific reaction conditions employed.

Radical Ring-Opening Polymerization (rROP) Mechanisms and Scope

Radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals (CKAs), such as this compound and its derivatives, provides a method for synthesizing polyesters through a chain-growth mechanism. rsc.orgnih.gov The process is initiated by a radical species adding to the exocyclic double bond of the CKA monomer. This generates a radical intermediate that can then undergo a ring-opening fragmentation, leading to the formation of an ester linkage in the polymer backbone. rsc.org

The general mechanism involves the addition of a propagating radical to the monomer's carbon-carbon double bond, forming a radical intermediate. This intermediate can then undergo cleavage of a C-O bond within the ring, which results in the formation of a more stable radical and an ester group in what will become the polymer backbone. nih.govchemrxiv.orgresearchgate.net The scope of rROP is broad, allowing for the synthesis of various functionalized polyesters. chemrxiv.orgresearchgate.net For instance, the polymerization of 2-methylene-1,3-dioxepane (B1205776) via rROP yields poly(ε-caprolactone). tandfonline.com Similarly, derivatives like 4,7-dimethyl-2-methylene-1,3-dioxepane and 5,6-benzo-2-methylene-1,3-dioxepane produce their corresponding polyesters. tandfonline.com

The structure of the CKA monomer significantly influences the extent of ring-opening. For example, 2-methylene-4-phenyl-1,3-dioxolane undergoes nearly complete ring-opening polymerization. tandfonline.comscribd.com This is attributed to the phenyl substituent, which stabilizes the resulting radical after ring-opening. tandfonline.com In contrast, unsubstituted 2-methylene-1,3-dioxolane (B1600948) shows only partial ring-opening, with the degree of opening being temperature-dependent. tandfonline.com Alkyl-substituted derivatives like 4-n-hexyl- and 4-n-decyl-2-methylene-1,3-dioxolane also undergo rROP to introduce ester groups into the polymer backbone. tandfonline.com

The rROP of CKAs can also be copolymerized with traditional vinyl monomers, which allows for the introduction of degradable ester linkages into otherwise non-degradable polymer backbones. nih.govresearchgate.net This strategy is promising for creating functional and degradable materials for various applications, including in the biomedical field. nih.gov

Table 1: Examples of this compound Derivatives and their Behavior in rROP

| Monomer | Substituent(s) | Ring-Opening Extent | Resulting Polymer Structure |

| 2-Methylene-1,3-dioxolane | None | Partial (increases with temperature) | Copolymer of ester and acetal units |

| 2-Methylene-4-phenyl-1,3-dioxolane | Phenyl at C4 | Nearly complete and regioselective tandfonline.comtandfonline.comscribd.com | Poly[γ-(β-phenyl)butyrolactone] tandfonline.com |

| 4-n-Hexyl-2-methylene-1,3-dioxolane | n-Hexyl at C4 | Quantitative in solution, partial in bulk tandfonline.com | Polyester (B1180765) with isomeric ring-opened units |

| 4-n-Decyl-2-methylene-1,3-dioxolane | n-Decyl at C4 | Similar to the 4-n-hexyl derivative tandfonline.com | Polyester with isomeric ring-opened units |

| 2,2-Diphenyl-4-methylene-1,3-dioxolane | Two phenyl groups at C2 | Quantitative | Polyketone acs.org |

Radical Ring-Retaining Polymerization (rRRP) Pathways

In competition with radical ring-opening polymerization (rROP), 4-methylene-1,3-dioxolanes can also undergo radical ring-retaining polymerization (rRRP). researchgate.netuliege.be In this pathway, the cyclic acetal structure is preserved as a pendant group along the polymer backbone. researchgate.net The polymerization proceeds through the typical 1,2-addition to the exocyclic methylene (B1212753) group without subsequent fragmentation of the ring.

The competition between rROP and rRRP is a critical aspect of the polymerization of cyclic ketene acetals (CKAs). chemrxiv.org For many CKA monomers, the resulting polymer is a random copolymer containing both ester units from ring-opening and acetal units from ring-retention. chemrxiv.org The balance between these two pathways is influenced by the monomer's structure and the reaction conditions.

The rRRP mechanism is favored when the intermediate radical formed after the initial addition is less prone to ring-opening. This can be due to the lack of stabilizing substituents that would favor the formation of a ring-opened radical. For instance, the spontaneous polymerization of 4-n-hexyl-2-methylene-1,3-dioxolane, which is presumed to occur via an ionic mechanism, yields a polymer with no ring-opened units. tandfonline.com

The preservation of the cyclic moiety in rRRP offers opportunities for post-polymerization modification, allowing for the introduction of various functionalities. researchgate.netuliege.be This makes polymers synthesized via rRRP valuable as precursors for creating complex macromolecular architectures.

Influence of Reaction Conditions (e.g., Temperature, Solvent Polarity) on Polymerization Mode

The polymerization mode of 4-methylene-1,3-dioxolanes, whether it proceeds via radical ring-opening (rROP) or radical ring-retaining pathways, is significantly influenced by reaction conditions such as temperature and solvent polarity.

Temperature: Higher temperatures generally favor the rROP pathway. For instance, in the polymerization of 2-methylene-1,3-dioxolane, the extent of ring-opening increases from 50% at 60°C to 83% at 125°C. tandfonline.com This is because the ring-opening process has a higher activation energy than the ring-retaining vinyl addition. In another example, the bulk polymerization of 4-n-hexyl-2-methylene-1,3-dioxolane at 60°C resulted in only 50% ring opening, whereas polymerization in a benzene (B151609) solution at 110°C led to quantitative ring opening. tandfonline.com

Solvent Polarity: The polarity of the solvent can also play a crucial role. Dilution has been found to favor the ring-fragmentation pathway of cyclic ketene acetals (CKAs). nih.gov For example, the polymerization of 4-n-hexyl-2-methylene-1,3-dioxolane in a 50% benzene solution at 110°C with di-tert-butyl peroxide as a catalyst resulted in quantitative ring opening to yield a polyester. tandfonline.com This suggests that less concentrated solutions can promote the intramolecular ring-opening reaction over the intermolecular propagation that leads to ring retention.

The choice of initiator and its concentration can also affect the polymerization outcome, although this is less systematically studied in the context of solvent and temperature effects on the polymerization mode of 4-methylene-1,3-dioxolanes.

Table 2: Influence of Reaction Conditions on the Polymerization of this compound Derivatives

| Monomer | Temperature (°C) | Solvent | Ring-Opening (%) | Reference |

| 2-Methylene-1,3-dioxolane | 60 | Bulk | 50 | tandfonline.com |

| 2-Methylene-1,3-dioxolane | 125 | Bulk | 83 | tandfonline.com |

| 4-n-Hexyl-2-methylene-1,3-dioxolane | 60 | Bulk | 50 | tandfonline.com |

| 4-n-Hexyl-2-methylene-1,3-dioxolane | 110 | Benzene (50% wt) | 100 | tandfonline.com |

Addition-Fragmentation Processes in Radical Polymerization

The addition-fragmentation process is a key mechanism in the radical polymerization of certain monomers, including 4-methylene-1,3-dioxolanes. acs.orgcmu.edu This process involves the addition of a propagating radical to an unsaturated bond, followed by the fragmentation of the resulting intermediate radical. cmu.edu This fragmentation generates a new radical and a functional group within the polymer chain or at the chain end. acs.org

In the context of 4-methylene-1,3-dioxolanes, the addition-fragmentation mechanism is synonymous with radical ring-opening polymerization (rROP). The propagating radical adds to the exocyclic methylene group, and the subsequent fragmentation is the ring-opening step that introduces an ester linkage into the polymer backbone. researchgate.net

Addition-fragmentation can also be utilized in the form of chain transfer agents (CTAs). acs.org These agents contain both an activated unsaturated bond and a weak bond that can fragment. When a growing polymer chain adds to the CTA, the intermediate radical fragments, transferring the radical activity and introducing a functional group at the end of the polymer chain. acs.org This technique is useful for synthesizing end-functionalized polymers and macromonomers. acs.org Reversible addition-fragmentation chain-transfer (RAFT) polymerization is a controlled radical polymerization technique that utilizes this mechanism to produce polymers with well-defined molecular weights and narrow polydispersities. wikipedia.orgresearchgate.net

The efficiency of the fragmentation step is influenced by several factors, including the stability of the newly formed radical and any eliminated molecules. cmu.edu For example, the elimination of a stable molecule like gaseous SO2 can drive the fragmentation process. cmu.edu In the case of 4-methylene-1,3-dioxolanes, the formation of a thermodynamically stable ester or ketone function provides the driving force for ring fragmentation. cmu.edu

Non-Degradative Chain Transfer Mechanisms in Perfluoropolymerization

In the radical polymerization of perfluorinated monomers, such as perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD), non-degradative chain transfer mechanisms are employed to regulate the molecular weight of the resulting polymer. acs.orgkeio.ac.jp This type of chain transfer occurs without the termination of the growing polymer chain, allowing for the continuation of polymerization.

The molecular weight of poly(PFMMD) can be controlled by using chain transfer agents like carbon tetrachloride, carbon tetrabromide, and sulfuryl chloride. acs.orgkeio.ac.jp The polymerization in the presence of these regulators is characterized by non-degradative chain transfer. acs.orgkeio.ac.jp Among these, sulfuryl chloride and carbon tetrabromide have been identified as the most efficient chain transfer agents for this system. keio.ac.jp

While the primary structure of the purified poly(PFMMD) is a vinyl addition polymer, there is evidence to suggest that the pristine polymer contains structural units formed through ring-opening polymerization. acs.orgkeio.ac.jpresearchgate.net The presence of these labile perfluoroester units is thought to be the cause of the polymer turning hazy upon exposure to the atmosphere due to hydrolysis. keio.ac.jp Purification by precipitation removes these unstable units. keio.ac.jpacs.org

The synthesis of fluorinated polyesters can also be achieved through reversible addition-fragmentation chain transfer (RAFT) step-growth polymerization. rsc.orgresearchgate.net This method provides a platform for creating fluorinated polyesters with tailored chemical compositions and properties. rsc.org

Photoinitiated Polymerization of 4-Methylene-1,3-dioxolanes

Photoinitiated polymerization offers a rapid and convenient method for polymerizing 4-methylene-1,3-dioxolanes, often under mild conditions. researchgate.net This can proceed through either a cationic or a free-radical mechanism, depending on the photoinitiator used.

Photoinitiated Cationic Polymerization: Cationic photopolymerization of this compound and its derivatives can be initiated by onium salts, such as aromatic sulfonium (B1226848) and iodonium (B1229267) salts. acs.orgacs.org This process can lead to a mixture of 1,2-addition (ring-retaining) and ring-opening polymerization products. acs.org For example, the photoinitiated polymerization of 4-methylene-2-phenyl-1,3-dioxolane (B14137611) with tris(4-methylphenyl)sulfonium hexafluoroantimonate resulted in a polymer with a glass transition temperature (Tg) of 53 °C. acs.org The volume shrinkage during the polymerization of 2-phenyl substituted 4-methylene-1,3-dioxolanes is relatively low, ranging from 7.5% to 9.9%. researchgate.net

The photoinitiated copolymerization of these monomers with other cyclic ethers, such as 2,3-dihydrofuran, has also been demonstrated, leading to cross-linked polymers. acs.orgacs.org

Photoinitiated Free-Radical Polymerization: Photoinitiated free-radical polymerization of 4-methylene-1,3-dioxolanes can be achieved using initiators like benzoin (B196080) methyl ether. For instance, 2-phenyl-4-methylene-1,3-dioxolane (2-PMDO) underwent photoinitiated free-radical polymerization at 254 nm to yield a polymer with almost exclusive ring-opening. polymer-korea.or.kr In contrast, thermal polymerization of the same monomer resulted in a mixture of polymerization modes. polymer-korea.or.kr

The copolymerization of 2-PMDO with vinyl monomers like acrylonitrile (B1666552) and methyl methacrylate (B99206) under photoinitiation has been shown to produce copolymers containing mostly unopened monomer units. polymer-korea.or.kr

Table 3: Photoinitiated Polymerization of this compound Derivatives

| Monomer | Co-monomer(s) | Initiator | Polymerization Type | Resulting Polymer | Tg (°C) | Reference |

| 4-Methylene-2-phenyl-1,3-dioxolane | None | Tris(4-methylphenyl)sulfonium hexafluoroantimonate | Cationic | Solid Polymer | 53 | acs.org |

| 4-Methylene-2-phenyl-1,3-dioxolane | 2,2'-(1,4-phenylene)bis(this compound) | Tris(4-methylphenyl)sulfonium hexafluoroantimonate | Cationic | Solid Polymer | 66 | acs.org |

| 4-Methylene-2-phenyl-1,3-dioxolane | 2,3-Dihydrofuran and 2,2'-(1,4-phenylene)bis(this compound) | Tris(4-methylphenyl)sulfonium hexafluoroantimonate | Cationic | Cross-linked Polymer | 59 | acs.org |

| 2-Phenyl-4-methylene-1,3-dioxolane | None | Benzoin methyl ether | Free-Radical | Ring-opened polymer | - | polymer-korea.or.kr |

Photoinitiated Cationic Polymerization

Photoinitiated cationic polymerization offers a rapid and convenient method for polymerizing MDO derivatives, particularly those with stabilizing groups at the 2-position. researchgate.net This technique utilizes photoinitiators, such as aromatic sulfonium or iodonium salts, which generate a strong acid upon UV irradiation, initiating the polymerization. acs.org

The polymerization of 2-phenyl-4-methylene-1,3-dioxolane (2-phenyl-MDO) and its para-substituted analogues proceeds efficiently in bulk at room temperature. researchgate.net The mechanism involves the formation of a stabilized benzylic cation as the active intermediate, which then propagates by adding to the exocyclic double bond of the monomer. researchgate.netresearchgate.net This process exclusively yields ring-opened polymers, a contrast to radical polymerization methods. researchgate.netresearchgate.net A significant advantage of this method is the relatively low volume shrinkage observed during polymerization, which ranges from 7.5% to 9.9%. researchgate.net

The choice of photoinitiator can influence the polymerization yield. For instance, in the copolymerization of 4-methylene-2-phenyl-1,3-dioxolane with a difunctional dioxolane, an iodonium salt initiator resulted in higher polymer yields compared to a sulfonium salt. acs.org This is attributed to the iodonium salt's absorption spectrum extending to longer wavelengths, reducing competition for UV light absorption with the monomer. acs.org

Table 1: Photoinitiated Cationic Polymerization of 2-Phenyl-MDO Derivatives

| Monomer | Initiator | Conditions | Polymer Structure | Volume Shrinkage (%) |

|---|---|---|---|---|

| 2-phenyl-4-methylene-1,3-dioxolane | Aromatic Sulfonium/Iodonium Salts | Bulk, Room Temp, UV | Exclusively Ring-Opened | 7.5 - 9.9 researchgate.net |

Photoinitiated Free Radical Polymerization

Photoinitiated free radical polymerization is another important method for polymerizing MDO and its derivatives. This technique is widely used in applications like coatings and dental composites. acs.org However, it is often limited by oxygen inhibition. acs.org

The radical polymerization of MDO derivatives can proceed through three different pathways:

Vinyl polymerization: Addition across the exocyclic double bond. dokumen.pub

Ring-opening polymerization: Cleavage of the dioxolane ring. dokumen.pub

Ring-opening with elimination: Ring-opening accompanied by the elimination of a carbonyl compound to yield a polyketone. dokumen.pub

The dominant pathway is influenced by the substituents on the dioxolane ring. For example, 2-phenyl-4-methylene-1,3-dioxolane (2-PMDO) undergoes photoinitiated free radical ring-opening polymerization in the presence of benzoin methyl ether at 254 nm, resulting in a polymer with almost exclusive ring-opening. hanrimwon.compolymer-korea.or.kr In contrast, thermal free radical polymerization of 2-PMDO at 125°C using di-t-butyl peroxide leads to a polymer with a mix of vinyl, ring-opened, and elimination structures. hanrimwon.com

Copolymerization Strategies and Mechanistic Insights

Copolymerization significantly expands the range of properties achievable with MDO monomers, allowing for the tailoring of materials for specific applications.

Alternating Copolymerization with Various Monomers

This compound and its derivatives can undergo spontaneous alternating copolymerization with electron-accepting monomers like maleic anhydride (B1165640). researchgate.netresearchgate.net This is attributed to the formation of charge-transfer (CT) complexes between the electron-rich MDO and the electron-poor comonomer. researchgate.netresearchgate.net The formation of these CT complexes has been confirmed by UV and NMR spectroscopy. researchgate.netresearchgate.net

These alternating copolymers are formed at various monomer feed ratios, indicating a strong tendency for alternation. researchgate.net The copolymerization rates can be influenced by the specific acceptor monomer used. researchgate.net

Random Copolymerization Approaches

Random copolymers of MDO derivatives with various vinyl monomers have been synthesized. The incorporation of MDO units into the polymer chain is often challenging due to the generally low reactivity of cyclic ketene acetals (CKAs) compared to vinyl monomers. a-star.edu.sgmdpi.com This often results in a low incorporation rate of the CKA. a-star.edu.sg

For instance, in the copolymerization of 2-methylene-1,3-dioxepane (MDO) with methyl methacrylate (MMA), the reactivity ratios were found to be r_MDO = 0.057 and r_MMA = 34.12, indicating a strong preference for the MMA monomer by both propagating radicals. mdpi.com This leads to a low incorporation of MDO in the final copolymer. mdpi.com However, copolymerization of MDO with vinyl acetate (B1210297) resulted in reactivity ratios closer to unity (r_MDO = 0.93 and r_VAc = 1.71), leading to a more random copolymer structure. a-star.edu.sg The copolymerization of perfluoro(2-methylene-4-methyl-1,3-dioxolane) with other fluorovinyl monomers also results in ideal random copolymers due to nearly equal monomer reactivity ratios. mdpi.com

Controlled/Living Radical Polymerization (e.g., RAFT, ATRP) of this compound Monomers

Controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), have been successfully applied to MDO monomers to synthesize well-defined polymers. dokumen.pubuliege.be These methods allow for precise control over molecular weight, molecular weight distribution, and polymer architecture. dokumen.pub

ATRP has been used for the "living" free radical ring-opening polymerization of 2-methylene-4-phenyl-1,3-dioxolane. mdpi.com Similarly, RAFT polymerization has been employed in the copolymerization of methylene cyclic (thio)esters with monomers like methyl methacrylate (MMA) and styrene (B11656). uliege.be These techniques are crucial for creating advanced materials, including block copolymers and polymers with specific end-group functionalities. dokumen.pub

Table 2: Examples of Controlled/Living Radical Polymerization of MDO Derivatives

| Polymerization Method | Monomer(s) | Key Features |

|---|---|---|

| ATRP | 2-methylene-4-phenyl-1,3-dioxolane | "Living" free radical ring-opening polymerization. mdpi.com |

Investigation of Reactivity Ratios and Monomer Selectivity

The reactivity ratios in the copolymerization of MDO and its derivatives with various comonomers are critical for understanding and controlling the copolymer composition. As mentioned earlier, the reactivity ratios often show a strong preference for the comonomer, leading to challenges in incorporating the MDO unit. mdpi.com

For the copolymerization of MDO with methyl methacrylate (MMA), the reactivity ratios were determined to be r_MDO = 0.057 and r_MMA = 34.12, indicating that both the MDO- and MMA-terminated radicals prefer to add to MMA. mdpi.com In contrast, the copolymerization of MDO with vinyl acetate (VAc) yielded reactivity ratios of r_MDO = 0.93 and r_VAc = 1.71, suggesting a more random incorporation of the two monomers. a-star.edu.sg

The system involving MDO and glycidyl (B131873) methacrylate (GMA) is unusual, with reported reactivity ratios of r_MDO = 6.6 and r_GMA = 26.8. a-star.edu.sg These values suggest that both propagating radicals prefer to add to their own monomer (homopropagation) over the other monomer (crosspropagation), which could lead to the formation of block-like structures. a-star.edu.sg

Table 3: Reactivity Ratios for the Copolymerization of MDO with Various Monomers

| Comonomer | r_MDO | r_Comonomer | Copolymer Structure |

|---|---|---|---|

| Methyl Methacrylate (MMA) | 0.057 mdpi.com | 34.12 mdpi.com | Random, low MDO incorporation mdpi.com |

| Vinyl Acetate (VAc) | 0.93 a-star.edu.sg | 1.71 a-star.edu.sg | Random a-star.edu.sg |

Role of Charge-Transfer (CT) Complexes in Copolymerization

In the realm of copolymerization, 4-methylene-1,3-dioxolanes can act as electron-donating monomers and form charge-transfer (CT) complexes with electron-accepting monomers. researchgate.net This interaction plays a crucial role in the polymerization mechanism, often leading to the formation of alternating copolymers. researchgate.netresearchgate.net

A prime example is the spontaneous copolymerization of this compound (I) and 2,2-dimethyl-4-methylene-1,3-dioxolane (B3049090) (II) with maleic anhydride, a strong electron acceptor. researchgate.net The formation of CT complexes between the methylenedioxolane and maleic anhydride has been confirmed using UV and NMR spectroscopy. researchgate.net Although the equilibrium constants for these complexes are small, their participation is believed to drive the spontaneous, alternating copolymerization. researchgate.net To further elucidate the mechanism, terpolymerization with acrylonitrile has been studied, concluding that the copolymerization proceeds via the CT complex monomer mechanism. researchgate.net

Similarly, studies involving dimethyl maleate (B1232345) (DMM) as a comonomer with I and II have allowed for the estimation of equilibrium constants (K) for the CT complexes, which were found to be 0.115 and 0.157 L/mol, respectively. researchgate.net Ultraviolet spectra also suggest that the spontaneous polymerization of 2-phenyl-4-methylene-1,3-dioxolane with acrylonitrile proceeds via a charge-transfer complex, where the dioxolane derivative acts as the electron donor. researchgate.net

The formation of these CT complexes is a key factor in determining the relative reactivities of the monomers and understanding the chain growth mechanism in what is known as complex-radical copolymerization. cmu.edu The energy of the charge transfer band in these complexes is dependent on factors such as the ionization potential of the donor monomer and the electron affinity of the acceptor monomer. cmu.edu

Structure-Property Relationships in this compound Polymerization

The relationship between the monomer structure, polymerization conditions, and the resulting polymer properties is a critical aspect of the polymerization chemistry of 4-methylene-1,3-dioxolanes.

The nature of the substituent at the 2-position of the dioxolane ring is a key determinant of the polymerization pathway. hanrimwon.com For instance, substituents that can stabilize a carbocation or a radical at the 2-position upon ring-opening tend to favor the ring-opening polymerization route. researchgate.nethanrimwon.com Phenyl groups at the 2-position, for example, promote ring-opening polymerization to form poly(keto ether)s because the resulting benzyl cation is significantly more stable than the cations formed from alkyl-substituted derivatives. hanrimwon.comkoreascience.kr In the case of 2,2-diphenyl-4-methylene-1,3-dioxolane, radical polymerization leads to a polyketone through a ring-opening process that eliminates benzophenone (B1666685). mdpi.com

Electron-withdrawing or electron-donating substituents on a phenyl group at the 2-position also affect radical polymerization. acs.org Research on 2,2-(4,4'-disubstituted-diphenyl)-4-methylene-1,3-dioxolanes has shown that polymer yields decrease as the electron-withdrawing character of the substituents increases. acs.org This effect has been analyzed in terms of the molecular orbital energies of the monomer and the resulting radical. acs.org

Furthermore, the presence of bulky substituents can sterically hinder the direct vinyl polymerization, thereby promoting the ring-opening pathway. researchgate.net For example, 2-methylene-4-phenyl-1,3-dioxolane undergoes essentially quantitative free-radical ring-opening polymerization. researchgate.net

The table below summarizes the effect of various substituents on the polymerization of this compound derivatives.

| Substituent at 2-position | Polymerization Mode | Resulting Polymer Structure | Reference |

| Phenyl | Primarily Ring-Opening | Poly(keto ether) | hanrimwon.comkoreascience.kr |

| 2,2-Diphenyl | Ring-Opening with Elimination | Polyketone | mdpi.com |

| 4,4'-disubstituted-diphenyl | Ring-Opening/Vinyl Addition | Varies with substituent | acs.org |

| 2-(chlorinated methyl) | Ring-Retained (Cationic) | Poly(dioxolane) | researchgate.net |

| 4-Methyl | Ring-Retained (Cationic) | Poly(dioxolane) | acs.org |

Polymerization conditions, including temperature, initiator type, and monomer concentration, significantly influence the architecture and microstructure of the resulting polymers.

In the cationic polymerization of 2-phenyl-4-methylene-1,3-dioxolane derivatives initiated by tungsten hexachloride, the extent of ring-opening was found to be temperature-dependent. hanrimwon.com For one derivative, the ring-opening content increased from 85% at 0°C to 95% at 25°C. hanrimwon.com This indicates that higher temperatures can favor the ring-opening pathway in this specific system. hanrimwon.com

The choice of initiator is also critical. Cationic initiators like boron trifluoride etherate can promote ring-opening polymerization. koreascience.kr For instance, the boron trifluoride-catalyzed reaction of 2-(trimethoxyphenyl)-4-methylene-1,3-dioxolane derivatives yields primarily poly(keto ether) through ring-opening. koreascience.kr In contrast, certain Lewis acid complexes of low reactivity have been used to achieve selective vinyl polymerization of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes without ring cleavage. researchgate.net Radical initiators, such as AIBN, can lead to polymers with a mix of structures, including ester and ketone units in the backbone and cyclic acetal side chains. researchgate.net

The microstructure of copolymers is also affected by polymerization conditions. For example, the relative extent of ring-opening in the copolymerization of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane with vinyl monomers was found to decrease with increasing temperature. researchgate.net

The following table illustrates the impact of different polymerization conditions on the polymer structure.

| Monomer | Initiator/Catalyst | Temperature (°C) | Resulting Polymer Structure/Ring-Opening Content | Reference |

| 2-Phenyl-4-methylene-1,3-dioxolane derivative | Tungsten hexachloride | -50 | - | hanrimwon.com |

| 2-Phenyl-4-methylene-1,3-dioxolane derivative | Tungsten hexachloride | 0 | 85% Ring-Opened | hanrimwon.com |

| 2-Phenyl-4-methylene-1,3-dioxolane derivative | Tungsten hexachloride | 25 | 95% Ring-Opened | hanrimwon.com |

| 2-Phenyl-4-methylene-1,3-dioxolane derivative | Tungsten hexachloride | 50 | 70% Ring-Opened, 30% Ring-Intact | hanrimwon.com |

| 2-(trimethoxyphenyl)-4-methylene-1,3-dioxolane | Boron trifluoride | - | Mainly Poly(keto ether) | koreascience.kr |

A significant advantage of the ring-opening polymerization of cyclic monomers like 4-methylene-1,3-dioxolanes is the potential for reduced polymerization shrinkage compared to conventional vinyl monomers. acs.org This is a critical factor in applications where dimensional stability is paramount, such as in dental materials and high-precision molding. acs.org

While the 1,2-addition polymerization of the exocyclic double bond typically results in significant volume decreases (often over 20%), the ring-opening polymerization of dioxolane monomers exhibits much smaller shrinkage, generally less than 10%. acs.org For example, the photoinitiated cationic polymerization of 2-substituted-4-methylene-1,3-dioxolane monomers, where a stabilized benzyl-cation intermediate promotes addition to the exocyclic double bond, has shown volume shrinkage in the range of 7.5% to 9.9%. researchgate.net

The reduced shrinkage is attributed to the fact that for every double bond that is opened, a ring structure is also opened, which partially compensates for the volume reduction that occurs when monomers are converted into a more densely packed polymer structure.

Characterization and Structural Analysis of 4 Methylene 1,3 Dioxolane Derived Polymers

Spectroscopic Analysis of Polymer Structure

Spectroscopic techniques are fundamental in elucidating the microstructure of polymers derived from 4-methylene-1,3-dioxolane. They provide critical information on the polymer backbone, the presence of specific functional groups, and the extent of ring-opening.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is an indispensable tool for analyzing the polymer's backbone sequence. It allows for the definitive identification and quantification of the structural units within the polymer chain, particularly confirming the ring-opened keto-ether structure.

In the cationic polymerization of this compound derivatives, the key transformation is the opening of the dioxolane ring to form a poly(keto-ether). hanrimwon.com ¹H NMR spectroscopy provides clear evidence for this. For instance, the methine proton in the dioxolane ring of a monomer typically appears at a specific chemical shift, which shifts significantly upon ring-opening and incorporation into the polymer backbone. hanrimwon.com For example, in the polymer obtained from 2-thienyl-4-methylene-1,3-dioxolane, the methine proton signal shifts upfield to around 5.05 ppm, confirming the ring-opening process. hanrimwon.com

¹³C NMR spectroscopy further corroborates the ring-opened structure. The disappearance of signals corresponding to the exocyclic double bond of the monomer and the appearance of a new signal for a carbonyl carbon (ketone) are definitive indicators of successful ring-opening polymerization. reading.ac.uk In copolymers where no ring-opening occurs, such as in the radical copolymerization with methyl methacrylate (B99206), the characteristic carbonyl peak is absent in the ¹³C NMR spectrum. tandfonline.com The chemical shifts of the aliphatic carbons in the newly formed 1,3-dioxolane (B20135) ring of a product polymer appear around 65.3 ppm, with the protected carbonyl-carbon at approximately 109.5 ppm. reading.ac.uk

Table 1: Indicative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Structural Analysis

| Nucleus | Structural Unit | Typical Chemical Shift (ppm) | Significance |

|---|---|---|---|

| ¹H | Methine Proton (Ring-Opened Polymer) | ~5.05 | Indicates successful ring-opening and formation of the poly(keto-ether) backbone. hanrimwon.com |

| ¹H | Aromatic Protons (Phenyl-substituted) | ~7.1 - 7.8 | Confirms the presence of aromatic side groups from substituted monomers. reading.ac.uk |

| ¹³C | Carbonyl Carbon (C=O) | ~207 | Absence indicates vinyl-type addition without ring-opening; presence confirms keto group from ring-opening. tandfonline.com |

| ¹³C | Aliphatic Ring Carbons (Product) | ~65.3 | Characteristic of the carbon atoms in the newly formed polymer backbone structure. reading.ac.uk |

| ¹³C | Protected Carbonyl Carbon | ~109.5 | Identifies the ketal carbon in the polymer structure. reading.ac.uk |

Infrared (IR) spectroscopy is a powerful and rapid technique used to identify functional groups and confirm the ring-opening polymerization of this compound. By comparing the spectrum of the monomer with that of the polymer, key changes can be observed that signify the structural transformation.

The most telling evidence of a successful ring-opening polymerization is the appearance of a strong absorption band characteristic of a carbonyl (C=O) group in the polymer's IR spectrum, which is absent in the monomer. hanrimwon.com This band typically appears around 1720-1733 cm⁻¹. hanrimwon.comrsc.org Concurrently, the absorption band associated with the exocyclic C=C double bond of the methylene (B1212753) group in the monomer disappears upon polymerization. The presence of an ether linkage (C-O-C) in the polymer backbone is also confirmed by characteristic bands in the fingerprint region, for example, around 1051 cm⁻¹. orientjchem.org

In cases of copolymerization where the dioxolane ring does not open, such as in certain radical polymerizations with methyl methacrylate or acrylonitrile (B1666552), the characteristic carbonyl band is not observed in the IR spectrum, indicating that the monomer was incorporated without ring-opening. hanrimwon.comtandfonline.com

Table 2: Key IR Absorption Bands (cm⁻¹) for Monitoring Polymerization

| Wavenumber (cm⁻¹) | Functional Group | Significance |

|---|---|---|

| ~3026 | Aromatic C-H | Indicates the presence of aromatic rings from substituted monomers. tandfonline.com |

| ~1720 - 1733 | Carbonyl (C=O) Stretch | Appearance in the polymer spectrum confirms the formation of a keto group via ring-opening. hanrimwon.comrsc.org |

| ~1600 | Aromatic C=C | Indicates the presence of aromatic rings from substituted monomers. tandfonline.com |

| ~1051 | Ether (C-O-C) Stretch | Confirms the ether linkage in the poly(keto-ether) backbone. orientjchem.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone Sequence Analysis (e.g., Keto Ether Content)

Chromatographic and Thermal Characterization Techniques

Beyond spectroscopy, chromatographic and thermal analysis methods are essential for a complete understanding of the physical properties of polymers derived from this compound, including their molecular weight distribution and thermal behavior.

Gel Permeation Chromatography (GPC) is the standard technique for determining the molecular weight and molecular weight distribution (polydispersity) of polymers. This information is crucial as it directly influences the material's mechanical and physical properties. GPC separates polymer molecules based on their size in solution.

The results from GPC analysis provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. For polymers derived from this compound, GPC has been used to show that cationic polymerization can yield polymers with varying molecular weights, sometimes with broad distributions (PDI values ranging from 1.7 to 3.3), which can indicate the presence of side reactions or different chain growth mechanisms. cdnsciencepub.com In some cases, the GPC chromatograms may show a bimodal distribution, suggesting the formation of different macromolecular species, including low molecular weight oligomers. nih.govkpi.ua The choice of initiator and reaction conditions, such as temperature, significantly impacts the resulting molecular weight and PDI. cdnsciencepub.com

Table 3: Representative GPC Data for Dioxolane-Derived Polymers

| Polymer System | Mn (g/mol) | Mw (g/mol) | Polydispersity (Mw/Mn) | Reference |

|---|---|---|---|---|

| Poly(L-lactide-co-ε-caprolactone) | 80,400 | 136,000 | 1.69 | researchgate.net |

| Hyperbranched Poly(ECTVP-co-MDO) | 5,100 | - | 2.09 | |

| Poly(DXP) | - | - | 1.7 - 3.3 | cdnsciencepub.com |

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides the decomposition temperature, which is a critical parameter for determining the processing window and service temperature of a polymeric material.

For polymers derived from 4,4-disubstituted-2-methylene-1,3-dioxolan-5-one, TGA shows that the polymers are generally stable up to temperatures around 250-270°C. rsc.org For example, the homopolymer of 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one exhibits a 50% decomposition temperature (Td) of 269°C. rsc.org TGA is also used to determine the temperature at which 5% weight loss occurs (Td,5%), providing insight into the onset of thermal degradation. rsc.org

Table 4: Thermal Stability Data from TGA

| Polymer | Decomposition Temp. (Td) | Heating Rate | Atmosphere | Reference |

|---|---|---|---|---|

| Poly(4,4-dimethyl-2-methylene-1,3-dioxolan-5-one) | 269°C (Td,50%) | 10 °C/min | Nitrogen | rsc.org |

| Hyperbranched Polycaprolactone | Stable up to 250°C | 10 °C/min | Nitrogen | |

| Cross-linked polyester (B1180765) from bisDOX | ~280-300°C (Td,5%) | 10 °C/min | Nitrogen | rsc.org |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is widely used to determine the thermal transitions of a polymer, most notably the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. specialchem.com

For polymers derived from this compound and its derivatives, the Tg is a key characteristic. For example, the purified homopolymer of perfluoro-2-methylene-4-methyl-1,3-dioxolane shows a glass transition temperature in the range of 130–134 °C. keio.ac.jpacs.org Copolymers containing dioxolane units also exhibit distinct glass transition temperatures; for instance, a copolymer of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate and styrene (B11656) can have a high Tg of 132°C due to the bulky side groups. tandfonline.com The Tg can be influenced by factors such as molecular weight, chain flexibility, and intermolecular interactions. specialchem.comtainstruments.com DSC can also reveal other thermal events like crystallization temperature (Tc) and melting temperature (Tm) in semi-crystalline polymers. rsc.org

Table 5: Glass Transition Temperatures (Tg) from DSC Analysis

| Polymer | Glass Transition Temp. (Tg) | Reference |

|---|---|---|

| Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) | 130–134 °C | keio.ac.jpacs.org |

| Poly((2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate) | 132 °C | tandfonline.com |

| Poly(4,4-dimethyl-2-methylene-1,3-dioxolan-5-one) | 41 °C | rsc.org |

| Poly(DXL-co-Styrene) | 55.7 °C | orientjchem.org |

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability and Degradation Profiles

Investigation of Polymer Degradation Products and Mechanisms

The degradation of polymers derived from this compound and its analogs is a critical area of study, as it dictates their environmental fate and potential for applications requiring controlled decomposition or chemical recycling. The degradation pathways are primarily governed by the structure of the polymer backbone, which can contain hydrolytically sensitive acetal (B89532) or ester linkages, and the external conditions applied, such as heat, moisture, and catalysts. The two principal mechanisms of degradation are hydrolysis and thermal degradation, which can involve distinct chemical processes and yield different byproducts. researchgate.net

Polymers based on the 1,3-dioxolane ring system, such as poly(1,3-dioxolane) (PDXL), exhibit two main degradation routes: acid-catalyzed depolymerization, which reverses the polymerization process to yield the monomer, and acid-catalyzed hydrolysis, which cleaves the acetal bonds within the polymer chain. researchgate.net These fundamental mechanisms provide a framework for understanding the breakdown of more complex polymers derived from substituted this compound monomers.

The incorporation of this compound and its derivatives into vinyl polymers is a key strategy for imparting degradability. nih.gov The radical ring-opening polymerization of these cyclic ketene (B1206846) acetals (CKAs) introduces ester groups into the polymer backbone, which are susceptible to hydrolysis. rsc.org Alternatively, if the ring is retained during polymerization, the resulting acetal linkages in the main chain can also be cleaved.

Research on copolymers of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) and methyl methacrylate (MMA) shows that the resulting materials possess tunable hydrolytic degradability. rsc.org By varying the amount of MPDL in the polymer, the rate of degradation can be controlled, leading to the formation of low molar mass products upon hydrolysis. rsc.org Similarly, copolymers of acrylamide (B121943) and MDO have been shown to degrade significantly under accelerated hydrolytic conditions, with a decrease in number-average molecular weight (Mn) of up to 88%. nih.gov

A significant advancement in this area involves polymers derived from 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), a cyclic ketene hemiacetal ester. rsc.orgrsc.org Although polymerization proceeds with the retention of the ring structure, the resulting poly(DMDL) homopolymers and copolymers undergo degradation via backbone scission under basic conditions (e.g., in the presence of sodium hydroxide (B78521) or an amine) at mild temperatures ranging from room temperature to 65 °C. rsc.orgrsc.org A key degradation product of the DMDL homopolymer is 2-hydroxyisobutyric acid (HIBA), which is a precursor for the synthesis of the original monomer. rsc.orgrsc.org This finding demonstrates the potential for chemical recycling, where the polymer can be broken down into its constituent parts and re-synthesized. rsc.org

The table below summarizes findings on the hydrolytic degradation of polymers derived from this compound analogs.

| Polymer System | Degradation Condition | Key Findings | Degradation Products |

| Poly(DMDL) Homopolymer | Basic conditions (NaOH) | Backbone scission | 2-hydroxyisobutyric acid (HIBA) |

| Copolymers of MMA and MPDL | Hydrolysis | Tunable degradation rate by varying MPDL content | Low molar mass products |

| Copolymers of Acrylamide and MDO | Accelerated hydrolysis | Up to 88% decrease in Mn | Not specified |

Data sourced from references nih.govrsc.orgrsc.orgrsc.org.

The thermal degradation of polymers derived from this compound involves complex reactions that lead to chain scission and the formation of a wide array of volatile products. The stability and degradation pathway are influenced by the polymer's specific structure, such as substitutions on the dioxolane ring and the nature of the end groups.

A detailed study on the thermal degradation of poly(4-methyl-1,3-dioxolane) using combined gas chromatography-mass spectroscopy (GC-MS) revealed a complex mixture of degradation products. research-nexus.net This indicates that the thermal breakdown is not a simple depolymerization but involves multiple cleavage pathways. The process also leads to significant changes in the polymer's molecular weight. research-nexus.net The activation energy required for this degradation has also been quantified, providing crucial data for assessing the material's thermal stability. research-nexus.net

For some related structures, such as poly[2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], thermal degradation at high temperatures (up to 450 °C) can lead extensively to the formation of the original monomer, suggesting a depolymerization mechanism. researchgate.net In contrast, studies on poly(1,3-dioxolane) show that base-treated polymers, which have stable hydroxyethylene end groups, are significantly more thermally stable than polymers from an acidic mixture, which have unstable hydroxymethylene termini and decompose at a lower temperature range (100-200°C). kpi.ua

The following table lists some of the degradation products identified from the thermal degradation of poly(4-methyl-1,3-dioxolane). research-nexus.net

| Product Class | Examples |

| Aldehydes | Formaldehyde, Acetaldehyde |

| Ketones | Acetone (B3395972) |

| Alcohols | Methanol, Ethanol |

| Ethers | Dimethyl ether |

| Oxygenated Cyclic Compounds | Dioxolane derivatives |

Data sourced from reference research-nexus.net.

Furthermore, fluorination of the polymer structure can significantly enhance thermal stability. Purified poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) exhibits good thermal stability, with initial decomposition temperatures above 370 °C under a nitrogen atmosphere. keio.ac.jp

Applications of 4 Methylene 1,3 Dioxolane Derived Materials

Advanced Polymer Synthesis and Functional Materials

The polymerization of 4-methylene-1,3-dioxolane derivatives provides a versatile platform for creating advanced polymers with specific functionalities. The nature of the substituents on the dioxolane ring and the choice of polymerization method (cationic or radical) significantly influence the structure and properties of the resulting polymers.

The ring-opening polymerization of this compound derivatives is a key method for producing specialty polyethers and polyesters. hanrimwon.comhanrimwon.com Cationic polymerization, often initiated by Lewis acids like boron trifluoride etherate, can lead to the formation of poly(keto ether) structures through a ring-opening process. hanrimwon.comhanrimwon.com This process involves the conversion of the cyclic monomer into a polymer chain containing keto and ether functionalities. The characteristics of the resulting polymer, such as its solubility and molecular weight, are influenced by the substituents on the dioxolane ring. For instance, derivatives with thienyl or furyl groups have been synthesized and polymerized, yielding polymers with unique heterocyclic groups in their backbone. hanrimwon.com

Radical ring-opening polymerization (RROP) of certain this compound derivatives also offers a pathway to polyesters. mdpi.com For example, the radical polymerization of 2,2-diphenyl-4-methylene-1,3-dioxolane results in a polyketone through the elimination of benzophenone (B1666685) at each ring-opening step. mdpi.com Furthermore, copolymerization of these monomers with conventional vinyl monomers like styrene (B11656) can introduce ester linkages into the polymer backbone, creating degradable analogues of common plastics. researchgate.net

The synthesis of polyesters with long aliphatic chains has been achieved through acyclic diene metathesis (ADMET) polymerization of monomers derived from bio-based materials, showcasing a sustainable approach to polyester (B1180765) production. nih.gov While not directly involving this compound, this method highlights the broader strategies for creating specialty polyesters. Similarly, 1,3-dioxolan-4-ones are being explored as monomers for the synthesis of aliphatic polyesters like polylactic acid (PLA) through metal-free, bulk polymerization. mdpi.com

The table below summarizes the polymerization of various this compound derivatives and the resulting polymer types.

| Monomer | Polymerization Method | Resulting Polymer Type | Key Features |

| 2-Thienyl-4-methylene-1,3-dioxolane (TMD) | Cationic (BF₃Et₂O) | Poly(keto ether) | Soluble, low molecular weight. hanrimwon.com |

| 2,2-Diphenyl-4-methylene-1,3-dioxolane | Radical Ring-Opening | Polyketone | Elimination of benzophenone. mdpi.com |

| 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) | Radical Copolymerization with Styrene | Degradable Polyester Analogue | Introduces ester bonds into polystyrene backbone. researchgate.net |

| 1,3-Dioxolan-4-ones | Organocatalyzed Ring-Opening | Aliphatic Polyesters (e.g., PLA) | Metal-free synthesis. mdpi.com |

Synthesis of Polycarbonates with Specific Properties

While the direct synthesis of polycarbonates from this compound is not the primary application, derivatives and related cyclic monomers are instrumental in creating functional polycarbonates. The focus is often on introducing specific properties or functionalities into the polycarbonate backbone.

A key strategy involves the use of functional cyclic carbonate monomers in ring-opening polymerization (ROP). For instance, 5-methylene-1,3-dioxane-2-one (a related six-membered ring with an exocyclic methylene (B1212753) group) can be copolymerized with trimethylene carbonate to produce aliphatic polycarbonates. acs.org This allows for the introduction of functional groups that can be modified post-polymerization using click chemistry. acs.orgrsc.org

The development of degradable polycarbonates is another significant area. By incorporating monomers that create cleavable linkages in the polymer chain, researchers can design materials that break down under specific conditions. For example, the copolymerization of functional cyclic carbonates can lead to materials with tunable degradation rates.

The table below highlights examples of cyclic monomers used to synthesize polycarbonates with specific properties.

| Cyclic Monomer | Comonomer | Key Property/Application |

| 5-Methylene-1,3-dioxane-2-one | Trimethylene Carbonate | Functionalized aliphatic polycarbonates. acs.org |

| Functionalized 5-methyl-5-carboxyl-1,3-dioxane-2-one | Non-functional cyclic carbonates | Amphiphilic sulfonated polycarbonates with antiviral properties. rsc.org |

| 5-Methyl-5-allyloxy-carbonyl-1,3-dioxan-2-one | Various | Versatile platform for functional polycarbonates via thiol-ene click chemistry. rsc.org |

Development of Polymers with Low Polymerization Shrinkage

A significant advantage of the ring-opening polymerization of cyclic monomers like 4-methylene-1,3-dioxolanes is the potential for low volume shrinkage compared to the polymerization of conventional vinyl monomers. This property is particularly valuable in applications where dimensional accuracy is critical, such as in dental composites and precision coatings.

The low shrinkage is attributed to the fact that for every double bond that is opened, a ring structure is also opened, which can offset the volume reduction that typically occurs during polymerization. Research has shown that the volume shrinkage during the polymerization of 2-substituted-4-methylene-1,3-dioxolane monomers can be relatively low, ranging from 7.5% to 9.9%. researchgate.net

The development of difunctional dioxolane crosslinkers, such as 2,2′-(1,4-phenylene)bis(this compound), has been explored for creating materials with even higher performance. researchgate.net When copolymerized with monofunctional analogs, these crosslinkers can produce polymers with significantly higher glass transition temperatures. researchgate.net

The table below presents data on the polymerization shrinkage of some this compound derivatives.

| Monomer | Polymerization Type | Volume Shrinkage (%) |

| 2-Substituted-4-methylene-1,3-dioxolanes | Photoinitiated Cationic | 7.5 - 9.9 researchgate.net |

| Alicyclic spiroorthocarbonates (copolymerized with epoxies) | Cationic | Expansion of 0.1 - 0.8 researchgate.net |

Utilization as Cross-linking Agents and Precursors for Polymer Networks

Compounds containing two or more this compound groups are effective cross-linking agents, particularly in photocationic curing processes. google.com These bifunctional or multifunctional monomers can form highly cross-linked, solvent-resistant networks upon polymerization. An example is 1,2-bis(4-methylene-1,3-dioxolan-2-yl)ethane, which can be polymerized in the presence of initiators like zinc chloride to form a transparent polymer. google.com

The photocationic cross-linking of these monomers is a key application. For instance, the cross-linking of 2,2'-(1,4-phenylene)-bis-(this compound) with 2-phenyl-4-methylene-1,3-dioxolane has been demonstrated. google.com The properties of the resulting network, such as surface hardness, can be tailored by the specific monomers used.

The table below lists some difunctional this compound derivatives used as cross-linking agents.

| Cross-linking Agent | Synthesis Method | Resulting Polymer |

| 1,2-bis(4-methylene-1,3-dioxolan-2-yl)ethane | Dehydrochlorination of 1,2-bis-(4-chloromethyl-1,3-dioxolan-2-yl)ethane | Transparent, cross-linked polymer. google.com |

| 1,3-bis(this compound-2-yl)propane | Not specified in abstract | Cross-linked polymer network. google.com |

| 1,2-bis-(2-methyl-4-methylene-1,3-dioxolane-2-yl)ethane | Elimination from corresponding chloromethyl compound | Cross-linked polymer network. google.com |

Synthesis of Amorphous Perfluoropolymers for Optical Applications

Perfluorinated derivatives of this compound are crucial for producing amorphous perfluoropolymers with excellent optical properties. acs.orgkeio.ac.jp These polymers are highly sought after for applications such as plastic optical fibers (POFs) and anti-reflective coatings due to their high transparency, low refractive index, and good thermal stability. researchgate.net

A key example is poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) (poly(PFMMD)). acs.orgkeio.ac.jp This polymer is synthesized through the free-radical polymerization of its corresponding monomer. acs.orgkeio.ac.jp The resulting material is colorless, transparent, and exhibits a high glass transition temperature (Tg) of around 130–134 °C after purification. acs.orgkeio.ac.jp The refractive index of poly(PFMMD) is notably low, ranging from 1.3360 to 1.3270 between 400 and 1550 nm, which is advantageous for optical applications. acs.org

Copolymers of perfluoro(2-methylene-4-methyl-1,3-dioxolane) (PFMMD) with other monomers, such as chlorotrifluoroethylene (B8367) (CTFE), have been developed to improve properties like film flexibility. researchgate.net These copolymers maintain amorphous structures, high thermal stability, and excellent optical transmittance in the visible and near-infrared regions. researchgate.net

The table below summarizes the properties of some amorphous perfluoropolymers derived from this compound.

| Polymer | Glass Transition Temperature (Tg) | Refractive Index | Key Optical Property |

| Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) (poly(PFMMD)) | 130–134 °C (purified) acs.orgkeio.ac.jp | 1.3360 - 1.3270 (400-1550 nm) acs.org | High UV-vis light transmittance. acs.org |

| Copolymers of PFMMD and Chlorotrifluoroethylene (CTFE) | 100–135 °C researchgate.net | 1.33–1.40 researchgate.net | Extraordinary optical transmittance in visible and near-infrared regions. researchgate.net |

Innovative Material Properties and Functions

Design and Synthesis of Degradable and Chemically Recyclable Polymers

The radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals (CKAs) like this compound is a key strategy for introducing degradable ester linkages into polymer backbones. rsc.orgacs.org This method combines the advantages of traditional ring-opening and radical polymerizations, allowing for the creation of polymers with heteroatoms in their main chain using a robust radical process. researchgate.netresearchgate.net

One notable derivative, 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), has been instrumental in synthesizing novel degradable and chemically recyclable polymers. rsc.orgrsc.org Homopolymers and copolymers of DMDL demonstrate degradation under basic conditions at mild temperatures. rsc.orgrsc.org A significant aspect of this degradation is the generation of 2-hydroxyisobutyric acid (HIBA), a primary ingredient for the synthesis of the DMDL monomer. rsc.orgrsc.org This allows for the recovery and reuse of HIBA to re-synthesize the monomer and subsequently the polymer, establishing a chemical recycling loop that contributes to a circular materials economy. rsc.orgrsc.orgrsc.org

The polymerization of MDO and its derivatives can proceed through different pathways. While some derivatives undergo ring-opening to form polyketoether structures, others, like DMDL, polymerize while retaining the ring structure. rsc.orghanrimwon.com Despite the ring-retained structure, the resulting polymers still exhibit backbone scission under basic conditions, enabling their degradation. rsc.orgrsc.org

The following table summarizes the synthesis and degradation of polymers derived from DMDL:

| Monomer | Polymerization Method | Key Feature | Degradation Product | Recyclability |

| 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) | Radical Polymerization | Degradable ester linkages | 2-hydroxyisobutyric acid (HIBA) | Monomer re-synthesis from degradation product rsc.orgrsc.org |

Strategic Incorporation of Heteroatoms and Functional Groups into Polymer Backbones

The polymerization of this compound and its derivatives offers a versatile platform for strategically incorporating heteroatoms and functional groups into polymer backbones. This is primarily achieved through radical ring-opening polymerization (rROP), which introduces ester groups into the polymer's main chain. icm.edu.pl This method is particularly valuable for creating polymers with specific functionalities and degradation profiles. icm.edu.pl

Copolymerization of MDO derivatives with a wide array of vinyl monomers, such as methacrylates, acrylates, styrene, and vinyl acetate (B1210297), allows for the synthesis of polymers with diverse properties. rsc.orgrsc.org For instance, the copolymerization of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) with various methacrylate (B99206) monomers using atom transfer radical polymerization (ATRP) results in degradable copolymers with ester bonds in the backbone. icm.edu.pl The composition of these copolymers can be controlled by adjusting the polymerization temperature and the type of monomer used. icm.edu.pl